molecular formula C12H11NO3 B122934 2-(1-Methyl-1H-indol-3-YL)-2-oxoacetic acid methyl ester CAS No. 151490-40-3

2-(1-Methyl-1H-indol-3-YL)-2-oxoacetic acid methyl ester

Cat. No.: B122934
CAS No.: 151490-40-3
M. Wt: 217.22 g/mol
InChI Key: SBHIWUQNUXJUMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1-Methyl-1H-indol-3-YL)-2-oxoacetic acid methyl ester is an indole derivative. Indole derivatives are significant in natural products and drugs due to their biological activities. This compound features an indole ring system, which is a prevalent moiety in many alkaloids and pharmaceuticals .

Synthetic Routes and Reaction Conditions:

    Fischer Indole Synthesis: This method involves the reaction of phenylhydrazines with ketones or aldehydes under acidic conditions.

    One-Pot, Three-Component Synthesis: This method combines Fischer indolisation and N-alkylation in a single step.

Industrial Production Methods: Industrial production typically involves large-scale Fischer indole synthesis due to its efficiency and high yield. The process is optimized for cost, time, and energy consumption .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-(1-Methyl-1H-indol-3-YL)-2-oxoacetic acid methyl ester has various applications in scientific research:

Mechanism of Action

The compound exerts its effects primarily through interactions with enzymes and proteins. The indole ring system allows it to form hydrogen bonds and π-π interactions with various biological targets. This can inhibit enzyme activity or modulate receptor functions, leading to its observed biological effects .

Comparison with Similar Compounds

Uniqueness: 2-(1-Methyl-1H-indol-3-YL)-2-oxoacetic acid methyl ester is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methyl ester group enhances its solubility and reactivity compared to other indole derivatives .

Properties

IUPAC Name

methyl 2-(1-methylindol-3-yl)-2-oxoacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO3/c1-13-7-9(11(14)12(15)16-2)8-5-3-4-6-10(8)13/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBHIWUQNUXJUMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CC=CC=C21)C(=O)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30403449
Record name Methyl (1-methyl-1H-indol-3-yl)(oxo)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30403449
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

151490-40-3
Record name Methyl (1-methyl-1H-indol-3-yl)(oxo)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30403449
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl (1-methylindolyl-3)-glyoxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a 0° C. solution of 1-methylindole (7.58 g, 50 mmoles) in dry ether (75 mL) under argon was added oxalyl chloride (4.36 mL, 50 mmoles) slowly. The resulting suspension was stirred for 30 minutes. After cooling to −65° C, sodium methoxide (22.9 mL, 100 mmoles, 25% in MeOH) was added dropwise at a rate to maintain −60° C. After the addition was complete, the reaction was allowed to warm to room temperature and stir for 2 hours. Water was added (30 mL) and the crude mixture was stirred then filtered. The resultant solid was washed with water, ether and then air dried. Purification of the crude product via flash chromatography (SiO2, 20% to 40% ethyl acetate/Hexane—gradient) provided methyl (1-methyl-1H-indol-3-yl)(oxo)acetate as a solid (9 g, 41.4 mmoles).
Quantity
7.58 g
Type
reactant
Reaction Step One
Quantity
4.36 mL
Type
reactant
Reaction Step One
Name
Quantity
75 mL
Type
solvent
Reaction Step One
Name
sodium methoxide
Quantity
22.9 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
crude mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(1-Methyl-1H-indol-3-YL)-2-oxoacetic acid methyl ester
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
2-(1-Methyl-1H-indol-3-YL)-2-oxoacetic acid methyl ester
Reactant of Route 3
Reactant of Route 3
2-(1-Methyl-1H-indol-3-YL)-2-oxoacetic acid methyl ester
Reactant of Route 4
Reactant of Route 4
2-(1-Methyl-1H-indol-3-YL)-2-oxoacetic acid methyl ester
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
2-(1-Methyl-1H-indol-3-YL)-2-oxoacetic acid methyl ester
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
2-(1-Methyl-1H-indol-3-YL)-2-oxoacetic acid methyl ester

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.